Cas no 1521597-53-4 ((3-bromo-2-methylphenyl)methanesulfonyl chloride)

1521597-53-4 structure
اسم المنتج:(3-bromo-2-methylphenyl)methanesulfonyl chloride
كاس عدد:1521597-53-4
وسط:C8H8BrClO2S
ميغاواط:283.569919586182
MDL:MFCD26064637
CID:4603823
PubChem ID:83746447
(3-bromo-2-methylphenyl)methanesulfonyl chloride الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- (3-bromo-2-methylphenyl)methanesulfonyl chloride
- Benzenemethanesulfonyl chloride, 3-bromo-2-methyl-
-
- MDL: MFCD26064637
- نواة داخلي: 1S/C8H8BrClO2S/c1-6-7(5-13(10,11)12)3-2-4-8(6)9/h2-4H,5H2,1H3
- مفتاح Inchi: RNTNWWLEVXOQAP-UHFFFAOYSA-N
- ابتسامات: C1(CS(Cl)(=O)=O)=CC=CC(Br)=C1C
(3-bromo-2-methylphenyl)methanesulfonyl chloride الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Chemenu | CM427804-1g |
(3-bromo-2-methylphenyl)methanesulfonyl chloride |
1521597-53-4 | 95%+ | 1g |
$822 | 2023-03-01 | |
Enamine | EN300-268118-0.1g |
(3-bromo-2-methylphenyl)methanesulfonyl chloride |
1521597-53-4 | 95.0% | 0.1g |
$257.0 | 2025-03-20 | |
Enamine | EN300-268118-0.5g |
(3-bromo-2-methylphenyl)methanesulfonyl chloride |
1521597-53-4 | 95.0% | 0.5g |
$579.0 | 2025-03-20 | |
Enamine | EN300-268118-1.0g |
(3-bromo-2-methylphenyl)methanesulfonyl chloride |
1521597-53-4 | 95.0% | 1.0g |
$743.0 | 2025-03-20 | |
Enamine | EN300-268118-5.0g |
(3-bromo-2-methylphenyl)methanesulfonyl chloride |
1521597-53-4 | 95.0% | 5.0g |
$2152.0 | 2025-03-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01048694-1g |
(3-Bromo-2-methylphenyl)methanesulfonyl chloride |
1521597-53-4 | 95% | 1g |
¥3717.0 | 2023-04-01 | |
Enamine | EN300-268118-10g |
(3-bromo-2-methylphenyl)methanesulfonyl chloride |
1521597-53-4 | 95% | 10g |
$3191.0 | 2023-09-11 | |
Enamine | EN300-268118-1g |
(3-bromo-2-methylphenyl)methanesulfonyl chloride |
1521597-53-4 | 95% | 1g |
$743.0 | 2023-09-11 | |
Aaron | AR01B2X5-50mg |
(3-bromo-2-methylphenyl)methanesulfonyl chloride |
1521597-53-4 | 95% | 50mg |
$265.00 | 2025-02-09 | |
A2B Chem LLC | AV95517-1g |
(3-bromo-2-methylphenyl)methanesulfonyl chloride |
1521597-53-4 | 95% | 1g |
$818.00 | 2024-04-20 |
(3-bromo-2-methylphenyl)methanesulfonyl chloride الوثائق ذات الصلة
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
2. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840
1521597-53-4 ((3-bromo-2-methylphenyl)methanesulfonyl chloride) منتجات ذات صلة
- 2228753-24-8(2-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylethane-1-sulfonyl fluoride)
- 734546-73-7(2-(4-Chloro-phenoxy)-5-(piperidine-1-sulfonyl)-phenylamine)
- 101935-18-6(Benzeneethanethiol, 4-amino-, hydrochloride (1:1))
- 2418668-26-3(3-(aminomethyl)-5-iodophenylmethanethiol)
- 2293409-22-8(2-(3,3-Difluorocyclobutyl)-2-methoxypropanoic acid)
- 1021218-31-4(6-(3-methoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide)
- 2171358-08-8(2-cyclobutyl-3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidopropanoic acid)
- 847395-55-5(1-(2,3-dimethylphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one)
- 1804239-83-5(2-Bromo-1-(2-ethoxy-3-methylphenyl)propan-1-one)
- 124346-71-0(3,4,5-Trimethoxy-N-methylaniline)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:1521597-53-4)(3-bromo-2-methylphenyl)methanesulfonyl chloride

نقاء:99%
كمية:1g
الأسعار ($):487.0